tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
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Overview
Description
tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester group, a methylsulfonyl group, and a pyrido[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrido[3,4-d]pyrimidine core can be reduced under specific conditions to yield dihydropyrido derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyrido derivatives, and substituted pyrido[3,4-d]pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The methylsulfonyl group can act as a key functional group in binding to these targets, while the pyrido[3,4-d]pyrimidine core provides structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-Butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Uniqueness
tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is unique due to its specific combination of functional groups and its pyrido[3,4-d]pyrimidine core. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H21N3O4S |
---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
tert-butyl 6-methyl-2-methylsulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H21N3O4S/c1-9-6-10-7-15-12(22(5,19)20)16-11(10)8-17(9)13(18)21-14(2,3)4/h7,9H,6,8H2,1-5H3 |
InChI Key |
XAGNVPIEIDZUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CN=C(N=C2CN1C(=O)OC(C)(C)C)S(=O)(=O)C |
Origin of Product |
United States |
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